1-Bromo-5-ethoxypentane
Description
1-Bromo-5-ethoxypentane is an alkyl bromide derivative with the molecular formula C₇H₁₅BrO. It features a bromine atom at the terminal carbon (position 1) and an ethoxy group (-OCH₂CH₃) at position 5 of a pentane chain. This dual functionalization imparts unique reactivity and physical properties, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions (e.g., SN2 mechanisms) or as a precursor for constructing ether-linked polymers .
Properties
Molecular Formula |
C7H15BrO |
|---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
1-bromo-5-ethoxypentane |
InChI |
InChI=1S/C7H15BrO/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3 |
InChI Key |
DRTWXURLAVHUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-Bromo-5-ethoxypentane with key analogs, emphasizing substituent-driven differences:
Key Observations :
- Ethoxy Group Influence: The ethoxy substituent in this compound increases polarity compared to non-oxygenated analogs (e.g., 1-Bromo-4-methylpentane), enhancing solubility in polar solvents like ethanol or acetone.
- Halogen vs. Alkyl Substituents : The ethoxy group’s electron-donating nature contrasts with electron-withdrawing halogens (e.g., Cl in 1-Bromo-5-chloropentane), altering reaction kinetics in nucleophilic substitutions.
- Steric Effects : Branched analogs like 1-Bromo-4-methylpentane exhibit reduced SN2 reactivity due to steric hindrance, whereas linear this compound favors bimolecular substitution .
Physical Properties
- Boiling Points : While exact data for this compound are unavailable, 1-Bromopentane (151.05 g/mol) boils at ~129°C . The ethoxy group likely raises the boiling point due to increased polarity and molecular weight.
- Solubility : The ethoxy group enhances water solubility compared to purely hydrocarbon analogs but less than ionic compounds.
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